

physicochemical properties of 4-Methyl-4'-vinyl-2,2'-bipyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-4'-vinyl-2,2'-bipyridine

Cat. No.: B1600262

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Methyl-4'-vinyl-2,2'-bipyridine**

This guide provides a comprehensive overview of the essential physicochemical properties of **4-Methyl-4'-vinyl-2,2'-bipyridine** (4M4VBPY), a heterocyclic ligand of significant interest in coordination chemistry and materials science. Designed for researchers, chemists, and material scientists, this document synthesizes spectroscopic, electrochemical, and thermal data with practical, field-proven insights into its synthesis and characterization.

Introduction: The Significance of a Functional Bipyridine

4-Methyl-4'-vinyl-2,2'-bipyridine is not merely another bipyridine ligand; it is a versatile building block designed for functionality. The 2,2'-bipyridine core is a classic bidentate chelating agent, renowned for forming stable, redox-active, and often luminescent complexes with a wide range of transition metals, most notably Ruthenium(II) and Iridium(III). The strategic placement of the methyl and vinyl groups imparts specific, desirable properties:

- The Vinyl Group (-CH=CH₂): This is the key functional handle. It allows the molecule to be polymerized or grafted onto surfaces and polymer backbones. This capability is crucial for creating modified electrodes, polymeric sensors, and functional materials where the ligand's properties need to be immobilized.[1][2]

- The Methyl Group (-CH₃): This group provides a slight electron-donating effect, subtly tuning the electronic properties of the pyridine rings. It also enhances the solubility of the ligand and its metal complexes in less polar organic solvents compared to unsubstituted bipyridine.

This unique combination makes 4M4VBPY a cornerstone ligand for applications ranging from electropolymerized films for catalysis and sensing to the development of novel luminescent materials.^[3]

Molecular Structure and Core Properties

The fundamental identity of 4M4VBPY is rooted in its molecular structure, which dictates its chemical behavior and physical properties.

Caption: Molecular structure of **4-Methyl-4'-vinyl-2,2'-bipyridine**.

Table 1: Core Physicochemical Identifiers

Property	Value	Source(s)
CAS Number	74173-48-1	[4]
Molecular Formula	C ₁₃ H ₁₂ N ₂	[5]
Molecular Weight	196.25 g/mol	
Appearance	Light-red to Brown Solid	
Boiling Point (Predicted)	347.3 ± 30.0 °C	[1]

| Density (Predicted) | 1.070 ± 0.06 g/cm³ |[\[1\]](#) |

Synthesis Pathway

The synthesis of 4M4VBPY is a multi-step process that requires careful control of reaction conditions. While several specific procedures exist, a common and effective strategy involves the creation of the vinyl group from a methyl group precursor, typically starting from the commercially available 4,4'-dimethyl-2,2'-bipyridine. An improved synthesis has been reported, highlighting its importance in the field.^[6]

The general workflow is conceptualized as follows:

- Selective Activation: One of the methyl groups on 4,4'-dimethyl-2,2'-bipyridine is selectively activated. This can be achieved through various organic transformations, often involving lithiation followed by reaction with an electrophile like an aldehyde.
- Formation of an Alcohol Intermediate: The activated methyl group is converted into a 2-hydroxyethyl group (-CH₂CH₂OH).
- Dehydration: The final step is the acid-catalyzed dehydration of the alcohol intermediate, which eliminates a molecule of water to form the target vinyl group. This step must be performed under conditions that avoid polymerization of the product.

Caption: Generalized workflow for the synthesis of 4M4VBPY.

Spectroscopic and Photophysical Properties

The spectroscopic signature of 4M4VBPY provides critical information about its structure and electronic transitions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the ligand. While full spectral data for the free ligand is not commonly published, detailed analysis of a close derivative, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[[1](#)]
[[2](#)]benzoquinone, provides excellent reference points for the key chemical shifts in CDCl₃.
[[7](#)]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

Group	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Notes
Bipyridine-CH ₃	~2.45 (s)	~21.2	The singlet in ^1H NMR is characteristic of the methyl protons.
Vinyl-H	~5.5-7.5 (m)	~120-140	The vinyl protons typically appear as a complex multiplet (ABX system). In the derivative, they are seen at 7.35 (d) and 7.50 (d). [7]

| Bipyridine-H | ~7.1-8.7 (m) | ~119-158 | The aromatic protons of the two pyridine rings show a characteristic pattern of doublets and singlets.[\[7\]](#) |

Data are referenced from a derivative and may vary slightly for the pure ligand.[\[7\]](#)

UV-Visible Absorption

The ligand exhibits strong absorption bands in the ultraviolet region, arising from $\pi \rightarrow \pi^*$ transitions within the conjugated bipyridine system. These transitions are responsible for the ligand's ability to act as an antenna, absorbing light energy that can then be transferred to a chelated metal center.

Table 3: UV-Visible Absorption Maxima (in CH₃CN)

λ_{max} (nm)	Molar Extinction Coefficient (log ϵ)	Transition Type
204	4.51	$\pi \rightarrow \pi^*$
248	4.25	$\pi \rightarrow \pi^*$
284	4.31	$\pi \rightarrow \pi^*$

| 332 | 3.99 | $\pi \rightarrow \pi^*$ |

Data obtained from (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone.[7]

Photoluminescence

As a free ligand, 4M4VBPY is not significantly emissive. Its primary photophysical role is realized upon coordination to a metal ion. In complexes like $[\text{Ru}(\text{bpy})_2(4\text{M4VBPY})]^{2+}$, the ligand-centered $\pi \rightarrow \pi^*$ absorption is followed by efficient intersystem crossing to a triplet state and subsequent energy transfer, populating a metal-to-ligand charge transfer (MLCT) excited state. The radiative decay from this MLCT state is what produces the strong, long-lived luminescence characteristic of such complexes.[3][6]

Electrochemical Behavior

The electrochemical properties of 4M4VBPY are dominated by the redox activity of the bipyridine core and the reactivity of the vinyl group. Cyclic voltammetry (CV) is the primary technique used for its characterization.

When coordinated to a redox-active metal like Ruthenium, the resulting complex exhibits well-defined, reversible redox waves corresponding to the metal-centered oxidation (e.g., $\text{Ru}^{2+/3+}$).[1][5] Critically, upon repeated scanning to sufficiently negative potentials, the vinyl group can undergo reductive electropolymerization. This process forms a durable, electroactive polymer film on the electrode surface, $\text{poly}[\text{M}(\text{bpy})_2(4\text{M4VBPY})]^{n+}$.[2][8]

This ability to form stable, functional polymer films directly on an electrode surface is arguably the most important property of this ligand, enabling the construction of chemical sensors and electrocatalytic systems.[1]

Thermal Stability

Direct thermal analysis data (TGA/DSC) for the 4M4VBPY monomer is not readily available in the literature. However, insights can be drawn from related materials. Poly(4-vinylpyridine), the polymer formed from a related monomer, is known to be thermally stable, with the main polymer backbone degradation occurring at temperatures around 400 °C.[9][10] It is expected that the 4M4VBPY monomer would exhibit stability up to its melting point, which for a related derivative is 151 °C.[7] The primary thermal consideration for this molecule is its propensity to

undergo thermal polymerization at elevated temperatures, necessitating the use of inhibitors for long-term storage.

Key Experimental Protocols

The following protocols are foundational for the characterization of 4M4VBPY and its derivatives.

Protocol: UV-Vis Absorbance Spectroscopy

- Preparation of Stock Solution: Accurately weigh ~2 mg of 4M4VBPY and dissolve it in a known volume (e.g., 10.00 mL) of spectroscopic grade acetonitrile in a volumetric flask to create a stock solution of ~1 mM.
- Preparation of Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A 1:100 dilution to ~10 μ M is a typical starting point.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
- Blanking: Fill both cuvettes with the solvent (acetonitrile) and record a baseline correction from 200 to 600 nm.
- Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it in the sample beam path.
- Data Acquisition: Scan the spectrum from 200 to 600 nm. Identify the wavelengths of maximum absorbance (λ_{max}).

Protocol: Cyclic Voltammetry (for a Metal Complex)

Caption: Standard three-electrode setup for cyclic voltammetry.

- Solution Preparation: Prepare a ~1 mM solution of the metal complex (e.g., --INVALID-LINK--₋₂) in dry, degassed acetonitrile containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

- **Electrode Preparation:** Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in ethanol, and dry thoroughly.
- **Cell Assembly:** Assemble the three-electrode cell as shown in the diagram. Immerse the electrodes in the prepared solution. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, and maintain an inert atmosphere over the solution during the experiment.
- **Parameter Setup:** Set the potentiostat parameters. A typical scan for characterization would be:
 - Initial Potential: 0.0 V
 - Vertex Potential 1: +1.5 V (to see the Ru^{2+/3+} oxidation)
 - Vertex Potential 2: -2.0 V (to see ligand-based reductions)
 - Final Potential: 0.0 V
 - Scan Rate: 100 mV/s
- **Data Acquisition:** Run the cyclic voltammogram for several cycles until a stable trace is obtained. To investigate electropolymerization, perform multiple, continuous cycles (e.g., 20-50 cycles) and observe the growth of new peaks corresponding to the polymer film.

Conclusion

4-Methyl-4'-vinyl-2,2'-bipyridine is a highly valuable and versatile ligand. Its well-defined spectroscopic and electrochemical properties, combined with the synthetic accessibility of its vinyl group, provide a robust platform for the rational design of advanced functional materials. Understanding these core physicochemical characteristics is paramount for any researcher aiming to leverage this molecule in the development of next-generation sensors, catalysts, and optoelectronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Vinyl-4'-methyl-2,2'-bipyridine CAS#: 74173-48-1 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. China 4-methyl-4'-vinyl-2,2'-bipyridine CAS-nr .: 74173-48-1 fabrikanten - gratis monster - Alfa Chemical [nl.alfachemsp.com]
- 5. 4-Methyl-4'-vinyl-2,2'-bipyridine | C13H12N2 | CID 9869180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [physicochemical properties of 4-Methyl-4'-vinyl-2,2'-bipyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600262#physicochemical-properties-of-4-methyl-4-vinyl-2,2'-bipyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com